4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
Overview
Description
4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The benzamide moiety can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Agrochemicals: The compound is explored for its insecticidal properties, targeting specific receptors in insects.
Biological Studies: It serves as a probe in studying enzyme interactions and molecular pathways in biological systems.
Mechanism of Action
The mechanism of action of 4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide involves its interaction with specific molecular targets. For instance, in insecticidal applications, it targets the ryanodine receptor, disrupting calcium ion regulation in insect muscles, leading to paralysis and death . In medicinal applications, it may inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
3-methyl-1-phenyl-1H-pyrazol-5-yl derivatives: These compounds share the pyrazole core structure and exhibit similar biological activities.
4-cyanobenzamide derivatives: Compounds with the cyano and benzamide groups show comparable chemical reactivity and applications.
Uniqueness
4-cyano-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to act on multiple targets makes it a versatile compound in both medicinal and agricultural research .
Properties
IUPAC Name |
4-cyano-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-13-11-17(22(21-13)16-5-3-2-4-6-16)20-18(23)15-9-7-14(12-19)8-10-15/h2-11H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQGKYETIJDPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)C#N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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